trans-3'-Hydroxy Cotinine Acetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

trans-3’-Hydroxy Cotinine Acetate: is a metabolite of nicotine, formed through the action of the enzyme CYP2A6 on cotinine. It is a significant biomarker used to study nicotine metabolism and exposure, particularly in the context of smoking and secondhand smoke exposure .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of trans-3’-Hydroxy Cotinine Acetate typically involves the hydroxylation of cotinine. This process can be achieved through various methods, including chemical synthesis and enzymatic reactions. One common method involves the use of liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantitation of nicotine, cotinine, and trans-3’-Hydroxy Cotinine in biological samples .

Industrial Production Methods: Industrial production of trans-3’-Hydroxy Cotinine Acetate often involves large-scale synthesis using advanced chromatographic techniques. These methods ensure high purity and yield, making the compound suitable for research and analytical purposes .

化学反応の分析

Types of Reactions: trans-3’-Hydroxy Cotinine Acetate undergoes several types of chemical reactions, including:

Oxidation: The compound can be further oxidized to form various metabolites.

Reduction: Reduction reactions can convert it back to cotinine or other related compounds.

Substitution: Substitution reactions can introduce different functional groups into the molecule

Common Reagents and Conditions:

Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.

Solvents: Common solvents include methanol, ethanol, and acetonitrile

Major Products Formed: The major products formed from these reactions include various hydroxylated and reduced forms of cotinine, which are useful for studying nicotine metabolism .

科学的研究の応用

Pharmacological Applications

-

Biomarker for Tobacco Exposure

trans-3'-Hydroxy Cotinine Acetate serves as a reliable biomarker for assessing tobacco exposure. It is used to evaluate nicotine metabolism in smokers and non-smokers alike. Studies have shown that the ratio of trans-3'-Hydroxy Cotinine to cotinine can provide insights into an individual's smoking behavior and nicotine dependence . -

Research on Smoking Cessation

In clinical studies, this compound has been utilized to monitor nicotine levels during smoking cessation trials. For instance, a study measured pre-quit plasma levels of trans-3'-Hydroxy Cotinine in participants to understand its role in nicotine withdrawal and cessation strategies . The compound's pharmacokinetics have been investigated to determine its elimination half-life and renal clearance rates, providing valuable data for designing smoking cessation therapies .

Toxicological Research

-

Forensic Toxicology

The compound is also significant in forensic toxicology as a marker for nicotine poisoning cases. Analytical methods such as LC/MS/MS (Liquid Chromatography with Tandem Mass Spectrometry) have been developed to quantify trans-3'-Hydroxy Cotinine in biological samples, aiding in the investigation of nicotine-related fatalities . -

Environmental Monitoring

Trans-3'-Hydroxy Cotinine is used as an indicator of environmental tobacco smoke exposure. Its presence in biological samples can help assess the impact of secondhand smoke on public health, particularly in vulnerable populations like children and pregnant women .

Table 1: Pharmacokinetic Properties of Trans-3'-Hydroxy Cotinine

| Parameter | Value |

|---|---|

| Elimination Half-life (plasma) | 6.6 hours |

| Elimination Half-life (urine) | 6.4 hours |

| Renal Clearance | 30% lower than racemic forms |

| Recovery Rate | 87% (range: 38–100%) |

Table 2: Recovery Rates from Biological Samples

| Analyte | Expected Concentration (ng/mL) | Mean Recovery (%) |

|---|---|---|

| Cotinine | 100 | 89.1 |

| 1000 | 77.7 | |

| 6000 | 88.2 | |

| Trans-3-hydroxycotinine | 100 | 90.2 |

| 1000 | 87.8 | |

| 6000 | 75.4 |

Case Studies

-

Clinical Study on Smoking Cessation

A randomized controlled trial investigated the effects of trans-3'-Hydroxy Cotinine levels on smoking cessation outcomes among participants receiving behavioral therapy and pharmacotherapy. Results indicated that higher baseline levels of trans-3'-Hydroxy Cotinine correlated with increased likelihood of successful cessation after six months . -

Forensic Analysis in Nicotine Fatalities

In a forensic case study, trans-3'-Hydroxy Cotinine was detected in post-mortem blood samples from a subject who ingested e-cigarette liquid containing nicotine. The quantification of this metabolite provided critical evidence regarding the cause of death, highlighting its importance in forensic investigations .

作用機序

Mechanism: trans-3’-Hydroxy Cotinine Acetate exerts its effects by interacting with various molecular targets in the body. It is primarily metabolized by the enzyme CYP2A6, which converts cotinine to trans-3’-Hydroxy Cotinine. This metabolite is then further processed and excreted from the body .

Molecular Targets and Pathways: The primary molecular targets include the enzymes involved in nicotine metabolism, such as CYP2A6 and UDP-glucuronosyltransferase. The pathways involved include the oxidation and conjugation of nicotine and its metabolites .

類似化合物との比較

Cotinine: The primary metabolite of nicotine, with a longer half-life compared to trans-3’-Hydroxy Cotinine.

Nornicotine: Another metabolite of nicotine, which is also used as a biomarker for nicotine exposure.

Anabasine: A tobacco alkaloid that is not a nicotine metabolite but is present in tobacco products .

Uniqueness: trans-3’-Hydroxy Cotinine Acetate is unique due to its specific role in nicotine metabolism and its use as a biomarker for studying nicotine exposure. Its shorter half-life compared to cotinine makes it a more dynamic marker for recent nicotine intake .

生物活性

Trans-3'-Hydroxy Cotinine Acetate (3-HC) is a significant metabolite of nicotine, primarily formed through the action of the enzyme CYP2A6. This compound plays an essential role in understanding nicotine metabolism and its biological implications, particularly in relation to tobacco use and exposure.

Target Enzyme:

3-HC interacts primarily with the enzyme CYP2A6, which is crucial for nicotine metabolism. This interaction facilitates the conversion of nicotine to cotinine and subsequently to 3-HC, influencing the pharmacokinetics of nicotine in the body.

Biochemical Pathways:

The primary biochemical pathway for 3-HC involves its formation from cotinine, which is metabolized by CYP2A6. The metabolic process can be influenced by genetic variations among individuals, leading to differences in nicotine metabolism rates .

Pharmacokinetics:

The average total plasma clearance of 3-HC is approximately 1.3 ml/min/kg, with renal excretion accounting for about 63% of the unchanged drug . The half-life of 3-HC is notably shorter than that of cotinine, averaging around 5 hours compared to cotinine's 16 hours.

Biological Effects

Cellular Interactions:

As a metabolite of nicotine, 3-HC influences various cellular processes. It can affect cell signaling pathways and gene expression related to nicotine exposure, thereby impacting cellular metabolism and function.

Cardiovascular Effects:

Research indicates that 3-HC does not exhibit significant cardiovascular effects similar to those seen with nicotine. In controlled studies involving smokers, infusion of 3-HC did not result in notable changes in blood pressure or heart rate . This suggests a distinct pharmacological profile compared to its parent compound.

Case Studies and Quantitative Data

-

Metabolic Pathway Analysis:

A study highlighted that trans-3'-hydroxycotinine accounts for about 40% of the nicotine dose excreted in urine among smokers . This underscores its importance as a biomarker for assessing nicotine exposure. -

Variability in Metabolism:

The ratio of 3-HC to cotinine varies significantly among individuals due to genetic factors affecting CYP2A6 activity. For example, one study reported an average ratio of 0.32 in regular smokers . This variability can influence individual responses to nicotine and smoking cessation strategies. -

Biomarker Utility:

This compound serves as a reliable biomarker for assessing nicotine exposure in both smokers and non-smokers exposed to secondhand smoke. Its measurement can provide insights into smoking habits and help tailor cessation programs .

Tables and Data Summary

| Parameter | Value |

|---|---|

| Plasma Clearance (ml/min/kg) | 1.3 |

| Renal Excretion (%) | 63 |

| Half-Life (hours) | 5 |

| Average Ratio (3-HC/Cotinine) | 0.32 (in smokers) |

Chemical Reactions Involving 3-HC

This compound undergoes various chemical reactions:

- Oxidation: Can be oxidized further to form additional metabolites.

- Reduction: May revert back to cotinine or related compounds.

- Substitution: Functional groups can be introduced into its structure.

Common reagents used include hydrogen peroxide for oxidation and sodium borohydride for reduction.

特性

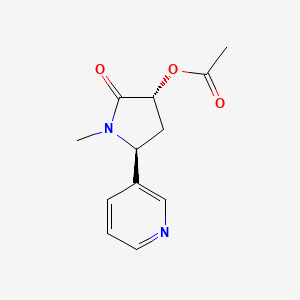

IUPAC Name |

[(3R,5S)-1-methyl-2-oxo-5-pyridin-3-ylpyrrolidin-3-yl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O3/c1-8(15)17-11-6-10(14(2)12(11)16)9-4-3-5-13-7-9/h3-5,7,10-11H,6H2,1-2H3/t10-,11+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCLBVMFGRVMSHK-WDEREUQCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CC(N(C1=O)C)C2=CN=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]1C[C@H](N(C1=O)C)C2=CN=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。